Wander

Catalog No.
S537735
CAS No.
70-09-7
M.F
C26H23ClN6O2
M. Wt
487.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Wander

CAS Number

70-09-7

Product Name

Wander

IUPAC Name

2-chloro-1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarboxamide

Molecular Formula

C26H23ClN6O2

Molecular Weight

487.0 g/mol

InChI

InChI=1S/C26H23ClN6O2/c27-22-15-18(25(34)32-19-6-1-16(2-7-19)23-28-11-12-29-23)5-10-21(22)26(35)33-20-8-3-17(4-9-20)24-30-13-14-31-24/h1-10,15H,11-14H2,(H,28,29)(H,30,31)(H,32,34)(H,33,35)

InChI Key

UJQGBYRKCZQJJS-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

NSC-60339; NSC 60339; NSC60339

Canonical SMILES

C1CN=C(N1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C(=O)NC4=CC=C(C=C4)C5=NCCN5)Cl

The exact mass of the compound Wander is 486.1571 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60339. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Capturing High-Resolution Movement Data

Wander goes beyond simply tracking location. It captures detailed information on an individual's movement throughout the day, including factors like speed, direction, and changes in activity. This rich data allows researchers to analyze how people navigate urban environments, revealing patterns in movement and interactions with their surroundings ().

Wander, chemically known as 2-(4-chlorophenyl)-N-(1H-imidazol-1-yl)-N-(pyridin-2-yl)acetamide, is a synthetic compound with the molecular formula C26_{26}H23_{23}ClN6_6O2_2. It is primarily noted for its pharmacological properties and potential therapeutic applications. The compound has been studied for its effects on various biological systems and its ability to interact with specific receptors in the body.

Typical of compounds containing aromatic rings and heterocycles. One notable reaction is the N-acylation, where the amine group reacts with acyl chlorides to form amides. Additionally, Wander can participate in oxidation reactions, which may alter its pharmacological properties. The compound's stability under various conditions makes it suitable for further derivatization in medicinal chemistry.

Wander exhibits a range of biological activities, primarily as an antagonist at certain neurotransmitter receptors. Its pharmacological profile suggests potential applications in treating psychiatric disorders, particularly due to its interaction with dopaminergic and serotonergic systems. Studies indicate that Wander may possess anxiolytic and antidepressant-like effects, making it a candidate for further research in psychopharmacology.

The synthesis of Wander typically involves multi-step organic reactions, including:

  • Formation of the Imidazole Ring: Starting from pyridine derivatives, a reaction with appropriate reagents leads to the formation of the imidazole structure.
  • Chlorination: The introduction of chlorine into the aromatic ring can be achieved via electrophilic aromatic substitution.
  • Acetamide Formation: The final step involves acylating the amine with acetic anhydride or acetic acid to produce the desired compound.

These steps require careful control of reaction conditions to ensure high yields and purity of the final product.

Wander has potential applications in various fields, particularly in pharmaceuticals. Its unique receptor interactions suggest uses in:

  • Psychiatric Treatments: As a candidate for treating anxiety and depression.
  • Neuropharmacology: Investigated for effects on cognitive functions and neuroprotection.
  • Research Tools: Used in laboratory settings to study receptor mechanisms and drug interactions.

Interaction studies have shown that Wander can modulate neurotransmitter systems by acting as an antagonist at specific receptors. This modulation can lead to alterations in mood and behavior, making it a valuable tool for studying psychiatric conditions. Furthermore, its interactions with other compounds have been explored to understand synergistic effects or potential side effects when used in combination therapies.

Wander shares structural similarities with several other compounds that exhibit pharmacological activity. Here are some comparable compounds:

Compound NameStructure SimilarityPrimary UseUnique Features
ClozapineDibenzodiazepineAntipsychoticEffective for treatment-resistant schizophrenia
AdrenochromeOxidation productHistorical interest in psychiatryPsychotomimetic effects; controversial
GlycerolAlcohol derivativeHumectant in food and pharmaceuticalsNon-toxic, versatile applications

Wander's uniqueness lies in its specific receptor interactions and potential therapeutic applications that distinguish it from these compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

486.1571017 Da

Monoisotopic Mass

486.1571017 Da

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

WDG983W63E

Other CAS

70-09-7

Wikipedia

2-Chloro-N~1~,N~4~-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarboxamide

Dates

Last modified: 08-15-2023
1: Haynes KM, Abdali N, Jhawar V, Zgurskaya HI, Parks JM, Green AT, Baudry J, Rybenkov VV, Smith JC, Walker JK. Identification and Structure-Activity Relationships of Novel Compounds that Potentiate the Activities of Antibiotics in Escherichia coli. J Med Chem. 2017 Jul 27;60(14):6205-6219. doi: 10.1021/acs.jmedchem.7b00453. Epub 2017 Jul 11. PubMed PMID: 28650638; PubMed Central PMCID: PMC5783635.
2: Yesair DW, HOFook C. The retention or efflux of phthalanilide (NSC 60339)-lipid complexes by sensitive or resistant murine tumor cells and Escherichia coli B. Cancer Res. 1968 Feb;28(2):314-9. PubMed PMID: 4868016.
3: Yesair DW, Kohner FA, Rogers WI, Baronowsky PE, Kensler CJ. Relationship of phthalanilide-lipid complexes to uptake and retention of 2-chloro-4',4"-di(2-imidazolin-2-yl)terephthalanilide (NSC 60339) by sensitive and resistant P388 leukemia cells. Cancer Res. 1966 Feb;26(2):202-7. PubMed PMID: 5903172.
4: BOOTH J, BOYLAND E, GELLHORN A. SEARCH FOR METABOLITES OF ANTILEUKEMIC PHTHALANILIDES, 2-CHLORO-4',4"-DI-2-IMIDAZOLIN-2-YLTEREPHTHALANILIDE (NSC-60339) AND 2-AMINO-4',-4"-DI-2-IMIDAZOLIN-2-YLTEREPHTHALANILIDE DIHYDROCHLORIDE (NSC-50469). Cancer Chemother Rep. 1964 Dec;43:11-8. PubMed PMID: 14250645.

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